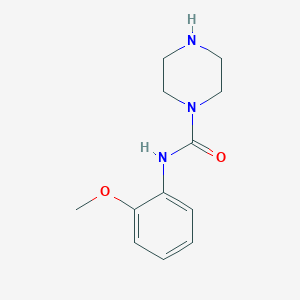

N-(2-methoxyphenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methoxyphenyl)piperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Various nucleophiles; often requires a catalyst or elevated temperatures.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-methoxyphenyl)piperazine-1-carboxamide, also known as a piperazine derivative, features a methoxy group on an aromatic ring and a carboxamide group attached to a piperazine ring. Its molecular formula is C12H16N2O2 with a molecular weight of 228.27 g/mol. The compound is often studied in its hydrochloride salt form to enhance solubility in aqueous environments, facilitating biological assays and pharmacological studies.

Pharmacological Applications

-

Anxiolytic and Antidepressant Effects

- Research indicates that this compound may exhibit anxiolytic and antidepressant-like effects by interacting with serotonin receptors (5-HT receptors) . These interactions are crucial for mood regulation and have implications for treating anxiety disorders and depression.

-

Serotonin Receptor Modulation

- The compound has been shown to selectively bind to various serotonin receptor subtypes, influencing neurotransmitter release and signaling pathways associated with mood disorders . This binding affinity suggests its potential utility in developing new therapeutic agents targeting serotonin-related conditions.

-

Dopamine Receptor Interaction

- Studies have shown that derivatives of this compound can also interact with dopamine receptors, specifically D3 and D2 receptors. Such interactions may contribute to its effects on reward pathways and addiction behaviors . For example, modifications of the compound have been evaluated for their binding affinities at these receptors, highlighting its versatility in neuropharmacological research.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the carboxamide group.

1-(4-Methoxyphenyl)piperazine: Similar structure with the methoxy group at a different position on the phenyl ring.

1-(2,3-Dichlorophenyl)piperazine: Contains a dichlorophenyl group instead of a methoxyphenyl group.

Uniqueness: N-(2-Methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the methoxyphenyl and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-(2-methoxyphenyl)piperazine-1-carboxamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly in relation to serotonergic and dopaminergic systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, receptor affinities, and pharmacological evaluations.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a carboxamide functional group. This structural configuration is critical for its interaction with various biological targets.

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of N-(2-methoxyphenyl)piperazine to enhance its pharmacological profiles. For instance, modifications have been made to improve affinity towards serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7. A notable derivative demonstrated high affinity for the 5-HT1A receptor with a Ki value less than 1 nM, indicating strong potential for antidepressant-like activity .

Antidepressant Activity

Research has shown that this compound exhibits significant antidepressant-like effects in animal models. In the tail suspension test, it demonstrated effective activity at doses as low as 2.5 mg/kg body weight, outperforming traditional antidepressants like imipramine . The compound's mechanism appears to involve modulation of serotonergic pathways, particularly through agonism at the 5-HT1A receptor.

Receptor Affinities

The affinities of N-(2-methoxyphenyl)piperazine derivatives towards various serotonin receptors have been systematically evaluated:

| Receptor | Affinity (Ki) |

|---|---|

| 5-HT1A | < 1 nM |

| 5-HT6 | Moderate |

| 5-HT7 | 34 nM |

These values indicate that the compound primarily acts as a potent agonist at the 5-HT1A receptor while maintaining moderate activity at other serotonin receptor subtypes .

Sedative and Neurotoxic Effects

While exhibiting antidepressant properties, some studies also reported sedative effects at higher doses (ED50 = 17.5 mg/kg) and neurotoxicity (TD50 = 53.2 mg/kg) in rodent models. Such findings underscore the importance of dose management in therapeutic applications .

Case Studies

Case Study 1: Antidepressant Evaluation

In a study conducted by researchers, several derivatives of N-(2-methoxyphenyl)piperazine were synthesized and tested for their antidepressant-like activity using behavioral assays. The most effective compounds were those that retained high affinity for the 5-HT1A receptor while minimizing activity at adrenergic receptors, thus reducing potential side effects associated with traditional antidepressants .

Case Study 2: Structural Modifications

Another investigation focused on modifying the piperazine structure to enhance selectivity for dopamine D3 receptors. This study revealed that certain modifications could significantly increase D3 receptor affinity while maintaining favorable pharmacokinetic properties . The findings suggest that strategic alterations in chemical structure can lead to improved therapeutic profiles.

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHZEKUNXNECCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.